Cas no 439095-86-0 (methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate)

Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate is a synthetic organic compound featuring a benzoate ester linked to a tetrahydroquinoline scaffold via a sulfide bridge. The presence of the cyano group enhances its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its fused bicyclic structure contributes to stability, while the sulfur linkage offers potential for further functionalization. This compound is particularly valuable in heterocyclic chemistry for constructing complex molecular architectures. Its well-defined structure and purity ensure reproducibility in research applications, making it suitable for use in drug discovery and material science. Proper handling under inert conditions is recommended due to its sensitivity.
methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate structure
439095-86-0 structure
Product Name:methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate
CAS No:439095-86-0
MF:
MW:
CID:4651469
Update Time:2025-06-12

methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate Chemical and Physical Properties

Names and Identifiers

    • METHYL 2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]BENZENECARBOXYLATE
    • methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate

methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate Pricemore >>

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Additional information on methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate

Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate (CAS No. 439095-86-0): A Comprehensive Overview

Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate, identified by its CAS number 439095-86-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a complex structure that integrates a benzoate moiety with a tetrahydroquinoline scaffold modified by a cyano group and a sulfanyl substituent, has garnered attention for its potential applications in drug discovery and development.

The structural framework of methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate presents a unique combination of pharmacophoric elements that make it a promising candidate for further investigation. The benzoate group is well-known for its role in various bioactive molecules, often contributing to solubility and metabolic stability. In contrast, the tetrahydroquinoline core is frequently encountered in natural products and pharmaceuticals, exhibiting diverse biological activities ranging from antimicrobial to anticancer properties.

The presence of the 3-cyano group introduces a polar character to the molecule, which can influence its interactions with biological targets. This feature is particularly relevant in the context of drug design, where specific hydrogen bonding or electrostatic interactions are often critical for efficacy. Additionally, the sulfanyl substituent at the position adjacent to the tetrahydroquinoline ring adds another layer of complexity, potentially modulating the compound's pharmacokinetic properties and bioavailability.

Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, including binding affinity and metabolic pathways. These tools have been instrumental in rationalizing the design of derivatives of methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate, allowing researchers to optimize its pharmacological profile. For instance, molecular docking studies have suggested that this compound may interact with enzymes or receptors involved in inflammatory pathways, making it a candidate for therapeutic intervention in related disorders.

In vitro studies have begun to explore the potential biological activities of methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate. Initial assays have shown promising results in modulating certain enzymatic activities relevant to cancer progression. The cyano group has been identified as a key moiety in influencing these interactions, suggesting that further derivatization could enhance specificity and potency. Moreover, the tetrahydroquinoline scaffold has demonstrated interactions with proteins involved in cell signaling cascades, which are critical for maintaining homeostasis and responding to pathological conditions.

The synthesis of this compound presents both challenges and opportunities for medicinal chemists. The multi-step process involves careful control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to introduce functional groups such as the cyano and sulfanyl moieties with greater precision. Techniques like transition-metal catalysis have been particularly useful in constructing the tetrahydroquinoline core efficiently.

As research continues to uncover new therapeutic targets and mechanisms of action, compounds like methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate are expected to play a significant role in developing novel treatments. The integration of structural diversity with functional predictability remains a cornerstone of modern drug discovery. By leveraging both experimental and computational approaches, scientists are paving the way for more effective and targeted therapies.

The future directions for investigating this compound include exploring its role in complex biological systems through integrative omics approaches. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate its interactions within cellular environments. Additionally, preclinical studies will be crucial in assessing its safety profile and therapeutic potential before moving into human trials.

In conclusion,methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate(CAS No. 439095-86-0) represents an exciting area of research with implications for multiple therapeutic domains. Its unique structural features offer opportunities for designing molecules with enhanced biological activity and improved pharmacokinetic profiles. As our understanding of disease mechanisms evolves,this compound may emerge as a key player in addressing unmet medical needs through innovative chemical biology strategies.

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